(R)-TTBK1-IN-1 vs. Compound 8: A 211-Fold Improvement in Biochemical TTBK1 Potency
(R)-TTBK1-IN-1 demonstrates a biochemical IC50 of 2.7 nM against TTBK1 [1], representing a 211-fold improvement over the early azaindazole lead compound 8, which has a cell IC50 of 571 nM [2]. This head-to-head comparison within the same chemical series highlights the significant optimization achieved in the (R)-TTBK1-IN-1 scaffold.
| Evidence Dimension | Biochemical TTBK1 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 2.7 nM |
| Comparator Or Baseline | Compound 8: IC50 = 571 nM |
| Quantified Difference | 211-fold improvement in potency for (R)-TTBK1-IN-1 |
| Conditions | Biochemical assay (LANCE Ultra TR-FRET) [1] |
Why This Matters
This potency difference directly impacts the effective concentration required for target engagement, with (R)-TTBK1-IN-1 enabling robust inhibition at significantly lower, more physiologically relevant concentrations, reducing the risk of off-target effects and cytotoxicity.
- [1] EUbOPEN. EUB0002107a_TTBK2 Chemogenomic Set Entry. Affinity biochemical: IC50 2.7 nM. View Source
- [2] Halkina T, Henderson JL, Lin EY, et al. Discovery of Potent and Brain-Penetrant Tau Tubulin Kinase 1 (TTBK1) Inhibitors that Lower Tau Phosphorylation In Vivo. J Med Chem. 2021;64(9):6358-6380. View Source
